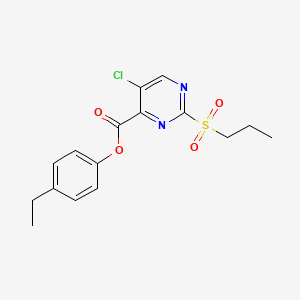![molecular formula C23H25NO2 B14979676 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B14979676.png)
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the furan ring followed by the introduction of the 3,4-dimethylphenyl group. The final step involves the attachment of the N-(2-phenylethyl)propanamide moiety. Industrial production methods often utilize catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl groups. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution.
Wissenschaftliche Forschungsanwendungen
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-yl derivatives. What sets 3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H25NO2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H25NO2/c1-17-8-9-20(16-18(17)2)22-12-10-21(26-22)11-13-23(25)24-15-14-19-6-4-3-5-7-19/h3-10,12,16H,11,13-15H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
FWYPQFKUKNXEML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CCC(=O)NCCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B14979596.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B14979600.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14979608.png)
![5-(Butan-2-ylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14979609.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979616.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14979621.png)
![N-[(5-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B14979627.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979628.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B14979654.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methoxybenzamide](/img/structure/B14979673.png)
![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]butanamide](/img/structure/B14979681.png)
![6-chloro-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979690.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979699.png)
